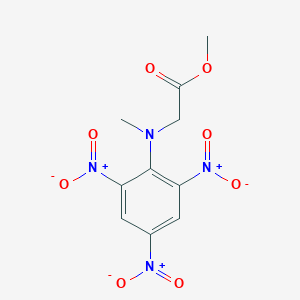

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by a group of chemists led by Alexander Shulgin. TMA-2 is a potent hallucinogen that has been used in scientific research to study the effects of psychedelic drugs on the brain.

Mecanismo De Acción

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate is believed to exert its effects on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate alters the activity of neurons in the brain, leading to the psychedelic effects observed.

Efectos Bioquímicos Y Fisiológicos

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, reward, and motivation. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate in lab experiments is its potency, which allows researchers to study the effects of psychedelic drugs at lower doses. However, one limitation is its potential for abuse, as it is a Schedule I controlled substance in the United States.

Direcciones Futuras

For research include exploring the therapeutic potential of psychedelic drugs and developing new drugs with improved safety and efficacy profiles.

Métodos De Síntesis

The synthesis of Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate involves several steps, including the reaction of methylamine with 2,4,6-trinitrochlorobenzene to form N-methyl-2,4,6-trinitroaniline. This compound is then reacted with ethyl chloroacetate to form methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate, which is the final product.

Aplicaciones Científicas De Investigación

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been shown to produce profound changes in consciousness, including altered perceptions, emotions, and thoughts. Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate has also been used to study the relationship between serotonin and psychedelic drugs.

Propiedades

Número CAS |

118449-80-2 |

|---|---|

Nombre del producto |

Methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |

Fórmula molecular |

C10H10N4O8 |

Peso molecular |

314.21 g/mol |

Nombre IUPAC |

methyl 2-(N-methyl-2,4,6-trinitroanilino)acetate |

InChI |

InChI=1S/C10H10N4O8/c1-11(5-9(15)22-2)10-7(13(18)19)3-6(12(16)17)4-8(10)14(20)21/h3-4H,5H2,1-2H3 |

Clave InChI |

UCROBFWGBRBUBP-UHFFFAOYSA-N |

SMILES |

CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CN(CC(=O)OC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

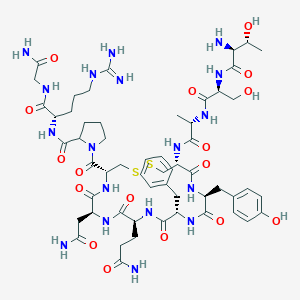

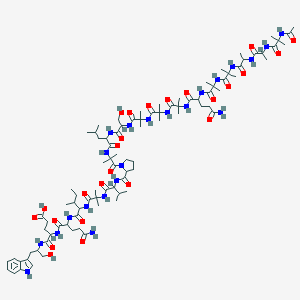

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)